molecular formula C23H15ClF2N4O3 B606251 BMS-794833 CAS No. 1174046-72-0

BMS-794833

Número de catálogo: B606251
Número CAS: 1174046-72-0
Peso molecular: 468.8 g/mol
Clave InChI: PDYXPCKITKHFOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-794833 es un potente inhibidor de moléculas pequeñas que se dirige tanto al receptor 2 del factor de crecimiento endotelial vascular (VEGFR2) como al factor de transición epitelial mesenquimal (c-Met). Es conocido por su alta especificidad y eficacia en la inhibición de estos receptores, que desempeñan funciones cruciales en la angiogénesis tumoral, la invasión y la metástasis .

Mecanismo De Acción

BMS-794833 ejerce sus efectos inhibiendo competitivamente los sitios de unión a ATP de VEGFR2 y c-Met. Esta inhibición bloquea las vías de señalización descendentes involucradas en la angiogénesis y la proliferación de células tumorales. El compuesto también afecta otras vías, como la vía Ras/CDK2, que contribuye a su actividad antitumoral .

Análisis Bioquímico

Biochemical Properties

BMS-794833 has been found to interact with several key enzymes and proteins. It is a potent inhibitor of c-Met and VEGFR2, with IC50 values of 1.7 nM and 15 nM respectively . It also has inhibitory effects on Ron, Axl, and Flt3 . These interactions play a crucial role in its biochemical activity, particularly in the context of cancer treatment.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce anlotinib resistance in osteosarcoma cells by targeting the VEGFR/Ras/CDK2 pathway . It also significantly improved the resistance of osteosarcoma cells to anlotinib . Furthermore, this compound has been shown to decrease protumoral properties of tumor-associated macrophages in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It targets VEGFR and MET simultaneously, exhibiting a dual mechanism of action . The regulatory effects of this compound on the proliferation and drug resistance of osteosarcoma cells were found to be dependent on the VEGFR/Ras/CDK2 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exert its effects over time. It has been reported to be active by greater than 50% tumor growth inhibition for at least one tumor doubling time in the GTL-16 gastric carcinoma model . No toxicity was observed at any of the dose levels when administered once daily for a duration of 14 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to exert dose-dependent therapeutic effects against multiple tumors . More importantly, this compound and anlotinib exerted synergistic therapeutic effects against osteosarcoma in vivo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BMS-794833 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para mejorar su actividad inhibitoria. Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar pero está optimizada para la fabricación a gran escala. Esto incluye el uso de reactores automatizados, procesos de flujo continuo y estrictas medidas de control de calidad para garantizar la coherencia y la escalabilidad. El producto final se purifica utilizando técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

BMS-794833 experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener actividades y propiedades biológicas alteradas .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

BMS-794833 es único debido a su alta especificidad y potencia en la inhibición de VEGFR2 y c-Met. Su doble mecanismo de acción y su capacidad para superar la resistencia en ciertos modelos de cáncer lo convierten en un candidato prometedor para la terapia contra el cáncer .

Actividad Biológica

BMS-794833 is a small-molecule compound primarily recognized for its inhibitory effects on key receptor tyrosine kinases, including MET and VEGFR2. This compound has gained attention in cancer research for its potential therapeutic applications, particularly in modulating tumor-associated macrophages (TAMs) and enhancing the efficacy of existing cancer treatments. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound functions as a multi-targeted inhibitor with significant effects on various signaling pathways involved in tumor progression and immune modulation.

Key Targets:

  • MERTK Inhibition: this compound has been identified as a potent inhibitor of MERTK (myeloid epithelial reproductive tyrosine kinase), which plays a critical role in macrophage efferocytosis and cancer immune tolerance. By binding to the ATP-binding pocket and allosteric back pocket of MERTK, this compound renders this kinase inactive, thereby inhibiting macrophage efferocytosis both in vitro and in vivo .
  • TAM Polarization: The compound disrupts the polarization of TAMs, which are known to facilitate tumor growth and metastasis. Interestingly, its inhibitory effects on TAM polarization are independent of its primary targets (MET and VEGFR2) and involve multiple other pathways including SRC kinases, focal adhesion kinases (FAK), and p38 MAPKs .

Case Studies

  • Efferocytosis Inhibition:
    • A study demonstrated that this compound significantly inhibited the efferocytosis of differentiated macrophages in both cell culture and mouse models. The compound was administered at a dosage of 25 mg/kg via intraperitoneal injection, resulting in marked decreases in macrophage phagocytic activity .
  • Tumor Growth Suppression:
    • In triple-negative breast cancer models, this compound was shown to suppress tumor growth effectively. The mechanism involved reprogramming TAMs away from their pro-tumoral functions through polypharmacological strategies targeting multiple signaling pathways .
  • Combination Therapy:
    • Recent findings suggest that this compound can reduce resistance to anlotinib in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway. This combination therapy demonstrated synergistic effects against osteosarcoma both in vitro and in vivo, indicating potential for enhanced therapeutic efficacy when used alongside existing treatments .

Data Tables

Study Target Effect Model Dosage
MERTKInhibition of efferocytosisMouse model25 mg/kg
TAMsSuppression of tumor growthTriple-negative breast cancer model25 mg/kg
VEGFRReduced drug resistance to anlotinibOsteosarcoma modelNot specified

Propiedades

IUPAC Name

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYXPCKITKHFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657662
Record name N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174046-72-0
Record name BMS-794833
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174046720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-794833
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY8KVM4HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-794833
Reactant of Route 2
BMS-794833
Reactant of Route 3
Reactant of Route 3
BMS-794833
Reactant of Route 4
BMS-794833
Reactant of Route 5
Reactant of Route 5
BMS-794833
Reactant of Route 6
Reactant of Route 6
BMS-794833

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.